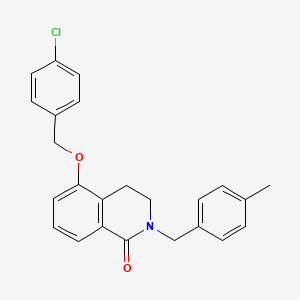

4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide” is a chemical compound. It belongs to the class of quinolines, which are heterocyclic compounds with versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis

Quinoline and its derivatives have been the subject of numerous chemical reactions. For instance, the Pfitzinger quinoline synthesis involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .Wirkmechanismus

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, contributing to their diverse pharmaceutical and biological activities .

Mode of Action

Quinoline derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, suggesting they can induce various molecular and cellular effects .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-HQN in lab experiments is its potent antitumor activity. This compound has been shown to exhibit antitumor activity against a wide range of cancer cell lines, making it a promising candidate for further research. Additionally, 4-HQN has been shown to exhibit anti-inflammatory and antioxidant properties, which can be useful in studying various diseases. However, one of the limitations of using 4-HQN in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 4-HQN. One of the most promising directions is the development of novel derivatives of 4-HQN with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-HQN and its potential applications in various fields. Furthermore, the development of new methods for the synthesis of 4-HQN can improve the yield and purity of the final product. Finally, the potential toxicity of 4-HQN needs to be further studied to determine its safety for use in humans.

Conclusion:

In conclusion, 4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a promising compound with potential applications in various fields. This compound has been extensively studied for its potent antitumor activity, anti-inflammatory and antioxidant properties, and inhibition of topoisomerase II activity. The synthesis of 4-HQN has been achieved using various methods, and further research is needed to fully understand its mechanism of action and potential applications. While 4-HQN has shown promise in lab experiments, its potential toxicity needs to be further studied to determine its safety for use in humans.

Synthesemethoden

The synthesis of 4-HQN has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminopyridine and 3-hydroxyquinoline-4-carboxylic acid in the presence of a coupling reagent. This method yields 4-HQN with a high degree of purity and yield. Other methods involve the use of different starting materials and reaction conditions, which can affect the purity and yield of the final product.

Wissenschaftliche Forschungsanwendungen

4-HQN has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-HQN is in the field of cancer research. Studies have shown that 4-HQN exhibits potent antitumor activity against a wide range of cancer cell lines. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-HQN has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.

Eigenschaften

IUPAC Name |

4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-15-12-6-1-2-7-14(12)18-10-13(15)16(21)19-9-11-5-3-4-8-17-11/h1-8,10H,9H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVXWDGKIAUAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-hydroxychroman-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2971649.png)

![2-(ethylthio)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2971654.png)

![N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2971656.png)

![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2971659.png)

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate](/img/structure/B2971660.png)

![N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2971661.png)

![2-[1-(2-Methylpropanoyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2971662.png)

![N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971663.png)